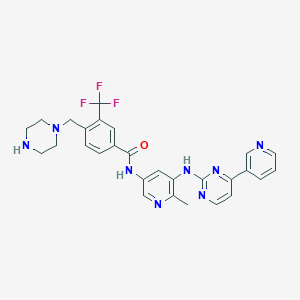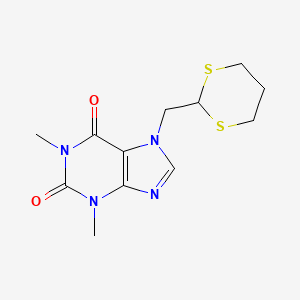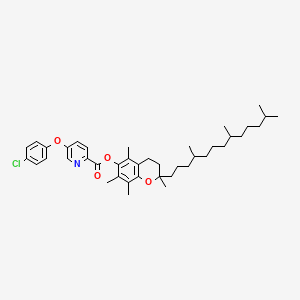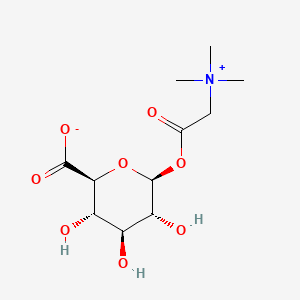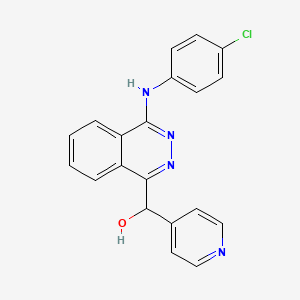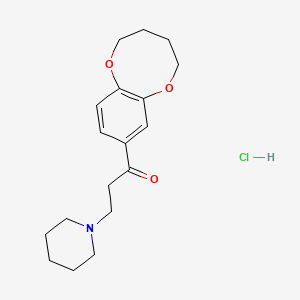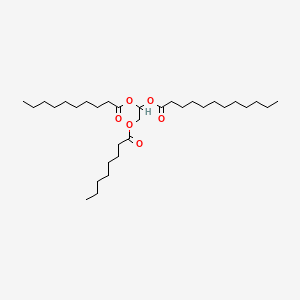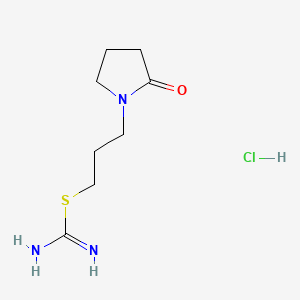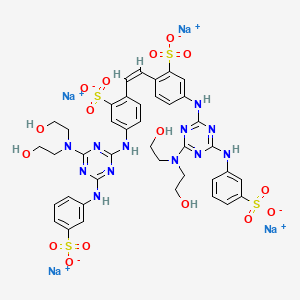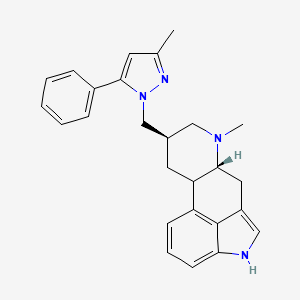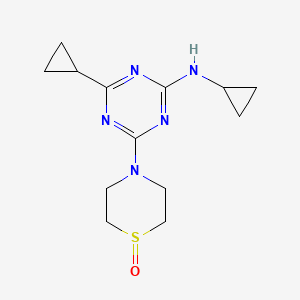
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide: is a chemical compound with the molecular formula C13H19N5OS and a molecular weight of 293.393 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced through nucleophilic substitution reactions using cyclopropylamine.
Attachment of Thiomorpholine: Thiomorpholine is attached via a substitution reaction, often using thiomorpholine hydrochloride.
Oxidation: The final step involves the oxidation of the sulfur atom to form the S-oxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Sulfone Derivatives: Formed through further oxidation.
Sulfide Form: Formed through reduction.
Substituted Triazines: Formed through nucleophilic substitution.
科学的研究の応用
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 1,3,5-Triazine, 2-methoxy-4-methyl-6-(4-phenyl-1-piperazinyl)
- 1,3,5-Triazine, 2-chloro-4,6-diamino
Uniqueness
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide is unique due to the presence of the thiomorpholine S-oxide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
CAS番号 |
148312-51-0 |
|---|---|
分子式 |
C13H19N5OS |
分子量 |
293.39 g/mol |
IUPAC名 |
N,4-dicyclopropyl-6-(1-oxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H19N5OS/c19-20-7-5-18(6-8-20)13-16-11(9-1-2-9)15-12(17-13)14-10-3-4-10/h9-10H,1-8H2,(H,14,15,16,17) |
InChIキー |
YDFWTOCGFAXHHU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=NC(=N2)N3CCS(=O)CC3)NC4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


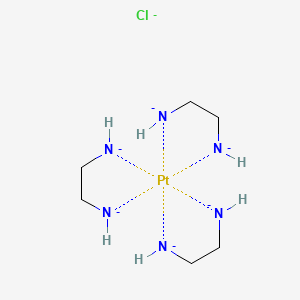
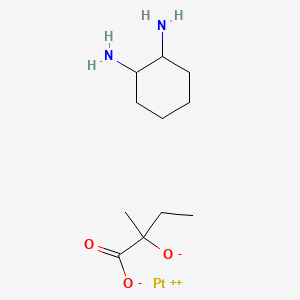
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
